molecular formula C13H15NO2 B1597071 4-Butylamino-chromen-2-one CAS No. 21315-46-8

4-Butylamino-chromen-2-one

Cat. No. B1597071
CAS RN: 21315-46-8
M. Wt: 217.26 g/mol
InChI Key: YPFALCOQVSMNOG-UHFFFAOYSA-N
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Description

“4-Butylamino-chromen-2-one” is a chemical compound with the molecular formula C13H15NO2 . It has an average mass of 217.264 Da and a monoisotopic mass of 217.110275 Da .


Synthesis Analysis

The synthesis of “4-Butylamino-chromen-2-one” starts from “4-Chloro-chromen-2-one”. In a 100 ml flask, 3 g of “4-Chloro-chromen-2-one” is mixed with 8 ml of ethanol and an equivalent amount of Butylamino. The mixture is refluxed at 250 °C for about 90 minutes. The obtained brown crystals are filtered, rinsed with ethanol, and dried at room temperature. Recrystallization from absolute ethanol gives a red product with a yield of 80% .


Molecular Structure Analysis

The molecular structure of “4-Butylamino-chromen-2-one” is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .


Physical And Chemical Properties Analysis

“4-Butylamino-chromen-2-one” has a density of 1.14 g/cm3 and a boiling point of 377.9ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Antibacterial Activity

4-Butylamino-chromen-2-one has shown significant antibacterial properties. Research by Behrami (2014) synthesized derivatives of 4-Chloro-chromen-2-one, including 4-Butylamino-chromen-2-one, and evaluated their antibacterial activity against strains like Staphylococcus aureus and E. coli. These compounds displayed bacteriostatic and bactericidal activity (Behrami, 2014).

Synthesis of Derivatives

Another application is in the synthesis of new organic compounds. Behrami and Dobroshi (2019) reported the synthesis of 4-hydroxy-chromen-2-one derivatives, evaluating their antibacterial efficacy. Their research goal was to create novel compounds with high antibacterial activity, and the compounds synthesized demonstrated significant results against bacterial cultures (Behrami & Dobroshi, 2019).

Anxiolytic-Like Effects

Randjelović et al. (2020) explored the potential of 4-(alkylamino)-3-nitrocoumarins, related to 4-Butylamino-chromen-2-one, as antianxiety agents. They conducted in vivo experiments on mice, revealing a significant anxiolytic-like effect. This study suggests the potential of 4-Butylamino-chromen-2-one derivatives in the development of anxiolytic drugs (Randjelović et al., 2020).

Synthesis of Functionalized Chromen-5-ones

Singh, Nandi, and Samai (2012) developed a method for synthesizing functionalized chromen-5-ones, including derivatives of 4-Butylamino-chromen-2-one. This synthesis route emphasized high atom-economy and efficiency, highlighting the versatility of 4-Butylamino-chromen-2-one in chemical syntheses (Singh, Nandi, & Samai, 2012).

Synthesis of 4H-Chromen-4-one Derivatives

Yue et al. (2017) developed a palladium-catalyzed intramolecular acylation method to synthesize 4H-chromen-4-ones. This protocol, which could potentially include 4-Butylamino-chromen-2-one derivatives, offers an efficient synthesis route for various functionalized flavonoids (Yue et al., 2017).

Future Directions

The future directions for “4-Butylamino-chromen-2-one” could involve further exploration of its potential biological activities. Given the interest in chromanone derivatives for their various biological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

4-(butylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-8-14-11-9-13(15)16-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFALCOQVSMNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373041
Record name 4-Butylamino-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylamino-chromen-2-one

CAS RN

21315-46-8
Record name 4-Butylamino-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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